molecular formula C19H13NO2 B14313327 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 111341-55-0

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B14313327
CAS No.: 111341-55-0
M. Wt: 287.3 g/mol
InChI Key: LAIOLWARIDOHGF-UHFFFAOYSA-N
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Description

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused furopyridinone core with two phenyl groups at the 7-position. The diphenyl substitution introduces steric bulk and hydrophobicity, which may influence solubility, pharmacokinetics, and target binding compared to smaller substituents.

Properties

CAS No.

111341-55-0

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

7,7-diphenylfuro[3,4-b]pyridin-5-one

InChI

InChI=1S/C19H13NO2/c21-18-16-12-7-13-20-17(16)19(22-18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

LAIOLWARIDOHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a catalyst to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system .

Scientific Research Applications

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences among furopyridinone derivatives and related heterocycles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Sources
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one Phenyl (C7), Phenyl (C7) C₁₉H₁₃NO₂ 297.34* Inferred: Hydrophobic, sterically hindered -
(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one Methyl (C2, C7), Hydroxyl (C3) C₉H₉NO₃ 179.18 Antibacterial (S. aureus), cytotoxic (MKN1 cells)
(S)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one Methyl (C2, C7), Hydroxyl (C3) C₉H₉NO₃ 179.18 Stereochemistry may alter bioactivity (S-configuration)
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one Diethylamino-ethoxy-phenyl (C7, C7) C₃₁H₃₉N₃O₄ 517.66 Enhanced solubility (amino/ethoxy groups), higher molecular weight
7-(2-Methoxyphenyl)-3-phenylthieno[3,2-b]pyridin-5(4H)-one Thiophene (core), Methoxyphenyl (C7), Phenyl (C3) C₂₀H₁₅NO₂S 333.40 Sulfur substitution alters electronic properties; unconfirmed bioactivity
Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives Pyrazole ring (core), variable R-groups Variable Variable Synthesized via three-component reactions; mild conditions, good yields

*Calculated based on core structure (C₇H₅NO₂, ) + 2×C₆H₅.

Key Research Findings and Gaps

Structural Diversity Drives Activity: Smaller substituents (methyl, hydroxyl) correlate with antibacterial effects, while bulkier groups (diethylamino-ethoxy-phenyl) enhance solubility but lack reported bioactivity data .

Thiophene vs. Furan Cores: Thienopyridinones () may exhibit distinct electronic properties due to sulfur’s polarizability, though comparative studies are needed.

Unanswered Questions: Specific biological data for 7,7-diphenylfuropyridinone are absent in the evidence. The role of stereochemistry in hydroxy-methyl analogs remains underexplored.

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